molecular formula C10H16O3S2 B14634189 1-[(Ethoxycarbonothioyl)sulfanyl]cyclohexane-1-carboxylic acid CAS No. 52831-98-8

1-[(Ethoxycarbonothioyl)sulfanyl]cyclohexane-1-carboxylic acid

Cat. No.: B14634189
CAS No.: 52831-98-8
M. Wt: 248.4 g/mol
InChI Key: BZYYEWBIRVYZFG-UHFFFAOYSA-N
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Description

1-[(Ethoxycarbonothioyl)sulfanyl]cyclohexane-1-carboxylic acid is an organic compound with a unique structure that includes a cyclohexane ring, a carboxylic acid group, and an ethoxycarbonothioylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(Ethoxycarbonothioyl)sulfanyl]cyclohexane-1-carboxylic acid typically involves the reaction of cyclohexane-1-carboxylic acid with ethoxycarbonothioylsulfanyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[(Ethoxycarbonothioyl)sulfanyl]cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.

    Substitution: The ethoxycarbonothioylsulfanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced derivatives.

    Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(Ethoxycarbonothioyl)sulfanyl]cyclohexane-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[(Ethoxycarbonothioyl)sulfanyl]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The ethoxycarbonothioylsulfanyl group can interact with thiol groups in proteins, leading to the modification of protein function. This interaction can affect various cellular processes, including enzyme activity, signal transduction, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexane-1-carboxylic acid: Lacks the ethoxycarbonothioylsulfanyl group, making it less reactive in certain chemical reactions.

    Ethoxycarbonothioylsulfanyl derivatives: Compounds with similar functional groups but different core structures.

Uniqueness

1-[(Ethoxycarbonothioyl)sulfanyl]cyclohexane-1-carboxylic acid is unique due to the presence of both the cyclohexane ring and the ethoxycarbonothioylsulfanyl group. This combination imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications.

Properties

CAS No.

52831-98-8

Molecular Formula

C10H16O3S2

Molecular Weight

248.4 g/mol

IUPAC Name

1-ethoxycarbothioylsulfanylcyclohexane-1-carboxylic acid

InChI

InChI=1S/C10H16O3S2/c1-2-13-9(14)15-10(8(11)12)6-4-3-5-7-10/h2-7H2,1H3,(H,11,12)

InChI Key

BZYYEWBIRVYZFG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=S)SC1(CCCCC1)C(=O)O

Origin of Product

United States

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